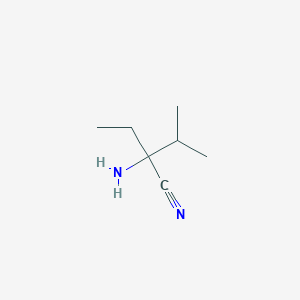

2-Amino-2-ethyl-3-methylbutanenitrile

描述

属性

IUPAC Name |

2-amino-2-ethyl-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-4-7(9,5-8)6(2)3/h6H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAWGWIRTJDOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

It is known that nitriles can be converted to 1° amines by reaction with lialh4. During this reaction, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion. Once stabilized by a Lewis acid-base complexation, the imine salt can accept a second hydride to form a dianion.

生物活性

2-Amino-2-ethyl-3-methylbutanenitrile (CAS Number: 1179705-68-0) is a nitrile-containing compound with significant potential in organic synthesis and biological applications. The presence of both amino and nitrile functional groups allows it to participate in various chemical reactions, making it a valuable intermediate in pharmaceutical and agrochemical development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₇H₁₄N₂. Its branched structure contributes to its unique reactivity profile. The compound is characterized by:

- An amino group () that can engage in hydrogen bonding and nucleophilic reactions.

- A nitrile group () that serves as a versatile functional group in organic synthesis.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, including:

- Ritter Reaction : This method utilizes alkenes and nitriles in the presence of a strong acid catalyst to produce amino nitriles.

- Nucleophilic Substitution : The reaction of appropriate alkyl halides with cyanide sources can yield the desired compound.

These methods highlight the compound's accessibility for research purposes, further facilitating studies on its biological activity.

Pharmacological Properties

Research into the biological activity of this compound has revealed several key pharmacological properties:

- Antiproliferative Effects : In vitro studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of human cancer cells, indicating its possible use as an anticancer agent.

- Neuroprotective Effects : Preliminary investigations indicate that compounds similar to this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Antioxidant Activity : The nitrile functional group is known to contribute to antioxidant properties, which can help mitigate oxidative stress in biological systems .

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have emerged based on related compounds:

- Radical Scavenging : The compound may act as a radical scavenger, neutralizing free radicals and reducing oxidative damage.

- Enzyme Modulation : It is hypothesized that the amino group can interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.

Case Studies

Recent studies have focused on the application of this compound in different contexts:

- Cancer Research : A study demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer therapies .

- Neuroprotection : Research has indicated that similar compounds exhibit protective effects against neuronal cell death induced by oxidative stress, hinting at their therapeutic potential for neurodegenerative disorders .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Antiproliferative Activity | Neuroprotective Activity | Antioxidant Activity |

|---|---|---|---|---|

| This compound | 1179705-68-0 | Yes | Potential | Yes |

| 2-Amino-3-methylbutanenitrile | 10419137 | Moderate | Low | Moderate |

| (S)-3-Aminobutanenitrile | 1073666-54-2 | Yes | Moderate | Low |

This comparison illustrates that while this compound shows promising biological activities, further research is needed to fully elucidate its mechanisms and therapeutic applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural similarity, functional groups, and industrial relevance:

2-Amino-2,3-dimethylbutanenitrile (CAS: 13893-53-3)

- Molecular Formula : C₆H₁₂N₂

- Key Differences: Structure: Lacks an ethyl group at the 2-position, replaced by a second methyl group. Physical Properties: Reported as a colorless to light yellow liquid with a predicted density of 0.896 g/cm³ . Applications: Used in agrochemicals and pharmaceuticals, similar to the target compound but with lower steric hindrance due to smaller substituents.

1-Amino-2-methylcyclopentane-1-carbonitrile (CAS: 177938-99-7)

- Molecular Formula : C₇H₁₀N₂

- Key Differences :

3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile (CAS: 1040052-47-8)

- Molecular Formula : C₁₃H₁₆N₂

- Key Differences: Structure: Contains a benzylidene group, enabling π-π interactions in molecular recognition. Applications: Potential use in kinase inhibitors or receptor-targeted therapies due to aromatic functionality .

Comparative Data Table

准备方法

General Synthetic Approach

The primary synthetic route to 2-amino-2-ethyl-3-methylbutanenitrile involves the nucleophilic addition of hydrogen cyanide (HCN) to a corresponding ketone or aldehyde, followed by amination to yield the aminonitrile. This process often uses a ketone precursor such as 2-butanone or a related aliphatic ketone, which undergoes cyanohydrin formation and subsequent amination.

- Cyanohydrin formation: The ketone is reacted with hydrogen cyanide under controlled temperature (typically 5–20°C) to form the cyanohydrin intermediate.

- Amination: The cyanohydrin intermediate is then treated with ammonia or an amine source to convert the hydroxyl group into an amino group, yielding the aminonitrile.

This method is well-documented for related compounds such as 2-amino-2-methylbutanenitrile and can be adapted for this compound by selecting the appropriate ketone precursor.

Detailed Procedure from Patent Literature

A closely related process is described in U.S. Patent US4612368A for the preparation of 2-amino-2-methylbutanenitrile, which can be extrapolated to this compound with suitable modifications:

- Starting material: 2-butanone (or analogous ketone with ethyl substitution).

- Catalyst: Triethylamine (1.0% by weight relative to ketone) to facilitate cyanohydrin formation.

- Reaction conditions: The ketone is cooled to approximately 5°C, and hydrogen cyanide is added in portions equimolar to the ketone at 5–20°C.

- Amination: Ammonia gas is introduced under pressure (e.g., 40 psig) at moderate temperatures (around 50°C) for several hours (e.g., 5 hours) to convert the cyanohydrin to the aminonitrile.

- Isolation: The product is isolated by filtration after reaction completion.

This process ensures high yield and purity of the aminonitrile intermediate, which is crucial for further synthetic applications.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (psig) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Cyanohydrin formation | Ketone (e.g., 2-butanone), HCN, triethylamine | 5–20 | Atmospheric | Variable | Equimolar HCN to ketone; triethylamine 1% wt |

| Amination | Ammonia gas | 50 | 40–80 | ~5 | Pressure vessel; ammonia converts cyanohydrin to aminonitrile |

| Isolation | Filtration | Ambient | Atmospheric | — | Product isolated as solid or solution |

| Optional coupling (azo) | Sodium hypochlorite, surfactants | -10 to 30 | Atmospheric | Variable | For azo derivatives, not direct aminonitrile preparation |

Research Findings and Optimization Notes

- The use of triethylamine as a catalytic base during cyanohydrin formation improves reaction selectivity and yield.

- Maintaining low temperature during HCN addition prevents side reactions and decomposition.

- Ammonia pressure and temperature control during amination are critical for complete conversion.

- The aminonitrile product quality is influenced by the purity of starting materials and reaction conditions.

- Metal hypochlorite coupling is sensitive to ratios and surfactant presence for efficient azo compound formation, indicating the importance of reaction medium optimization.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-ethyl-3-methylbutanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves imine intermediate formation using aldehydes (e.g., substituted benzaldehydes) with ammonium acetate and cyanide sources (e.g., KCN) in ethanol . For optimization, vary temperature (40–80°C), solvent polarity (ethanol vs. acetonitrile), and stoichiometric ratios. Monitor reaction progress via TLC or in-situ IR spectroscopy. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization. Adjust pH during workup to isolate the free amine or its hydrochloride salt, depending on downstream applications .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and bond angles (e.g., C≡N and amine groups) using single-crystal diffraction (mean C–C bond length: 0.003–0.006 Å; R factor < 0.15) .

- NMR spectroscopy : Assign peaks using , , and -NMR. For example, nitrile carbons resonate at ~115–125 ppm in -NMR .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns.

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks (nitriles can release toxic HCN under decomposition) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis.

- Spill management : Neutralize with 10% sodium hypochlorite solution, then absorb with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer :

- Comparative stability studies : Conduct accelerated stability testing under varying pH (2–12), temperature (25–60°C), and humidity (40–80% RH). Use HPLC to quantify degradation products (e.g., hydrolysis to carboxylic acids) .

- Replicate conflicting conditions : If one study reports unexpected tautomerism (e.g., enamine vs. nitrile forms), perform variable-temperature NMR or IR to detect equilibrium shifts .

- Cross-validate with computational models : Compare experimental data with DFT-calculated thermodynamic stability of tautomers .

Q. What mechanistic insights guide the design of reactions involving this compound as a precursor?

- Methodological Answer :

- Nitrile reactivity : The C≡N group participates in Strecker synthesis (e.g., with ketones to form α-aminonitriles) or reduction (e.g., LiAlH to primary amines). Monitor intermediates via -NMR if phosphorylated derivatives are targeted .

- Steric effects : The 2-ethyl-3-methyl substituents hinder nucleophilic attacks; use bulky catalysts (e.g., BINOL-based) to enhance enantioselectivity in asymmetric syntheses .

Q. How can computational modeling predict the behavior of this compound in complex reaction systems?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or solubility.

- DFT calculations : Optimize transition states for nitrile hydrolysis or tautomerization (activation energy ΔG ~25–30 kcal/mol) .

- Docking studies : If used in drug discovery, simulate interactions with biological targets (e.g., enzymes with nitrile-binding pockets) using AutoDock Vina .

Q. What strategies ensure the stability of this compound during long-term storage or under catalytic conditions?

- Methodological Answer :

- Lyophilization : For hygroscopic samples, lyophilize and store under vacuum with desiccants (e.g., silica gel).

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative degradation.

- Catalytic compatibility : Pre-dry catalysts (e.g., Pd/C) at 120°C to avoid hydrolysis side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。